
Endogenous Sources and Subcellular
Localization of C14:0 Ceramide: A Technical

Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: C14 Ceramide

Cat. No.: B2986048 Get Quote

Introduction
Ceramides are a class of bioactive sphingolipids that serve as critical signaling molecules in a

myriad of cellular processes, including apoptosis, cell cycle arrest, senescence, and

inflammation. They are central intermediates in sphingolipid metabolism, acting as precursors

for more complex sphingolipids like sphingomyelin and glycosphingolipids. The biological

function of a specific ceramide is intricately linked to its N-acyl chain length, which can range

from medium-chain (C12-C14) to ultra-long-chain (≥C26). C14:0 Ceramide (N-myristoyl-

sphingosine) is a medium-chain species implicated in specific cellular stress responses and

metabolic regulation. This technical guide provides an in-depth overview of the endogenous

synthesis pathways and subcellular distribution of C14:0 Ceramide, tailored for researchers,

scientists, and drug development professionals.

Endogenous Sources of C14:0 Ceramide
The cellular pool of C14:0 Ceramide is maintained through two primary pathways: the de novo

synthesis pathway and the salvage pathway.

De Novo Synthesis Pathway
The de novo synthesis of all ceramides originates in the endoplasmic reticulum (ER). This

pathway begins with the condensation of L-serine and a fatty acyl-CoA, typically palmitoyl-CoA
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(C16:0), a reaction catalyzed by serine palmitoyltransferase (SPT). The product, 3-

ketosphinganine, is then reduced to sphinganine (dihydrosphingosine).

The crucial step for determining the acyl chain length occurs next. A family of six mammalian

(dihydro)ceramide synthases (CerS1-6) acylates sphinganine with a fatty acyl-CoA of a specific

chain length. C14:0 Ceramide is specifically synthesized by Ceramide Synthase 5 (CerS5) and

Ceramide Synthase 6 (CerS6), which utilize myristoyl-CoA (C14:0-CoA) as the acyl donor. The

resulting dihydroceramide (dihydro-C14:0-ceramide) is then desaturated by dihydroceramide

desaturase (DES1) to form C14:0 Ceramide.
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De Novo Synthesis of C14:0 Ceramide in the ER.

Salvage Pathway
The salvage pathway provides a mechanism for recycling sphingoid bases. Complex

sphingolipids are broken down in the lysosomes to ceramide, which can then be further

hydrolyzed by ceramidases to yield sphingosine. This sphingosine can be transported out of

the lysosome and re-acylated in the ER by CerS enzymes to form ceramide. If CerS5 or CerS6

are active and myristoyl-CoA is available, this pathway can contribute to the endogenous pool

of C14:0 Ceramide.

Subcellular Localization of C14:0 Ceramide
The function of ceramide is highly dependent on its specific subcellular location. While de novo

synthesis occurs in the ER, C14:0 Ceramide is subsequently distributed to various cellular

compartments.

Endoplasmic Reticulum (ER): As the primary site of synthesis, the ER contains a basal pool

of C14:0 Ceramide. It is the central hub from which ceramide is transported to other

organelles.

Golgi Apparatus: Ceramide is transported from the ER to the Golgi, where it serves as a

substrate for the synthesis of sphingomyelin (by sphingomyelin synthase) and simple

glycosphingolipids (by glucosylceramide synthase). This transport can occur via vesicular
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trafficking or through the action of the ceramide transfer protein (CERT). CERT has been

shown to preferentially transfer ceramides with long acyl chains (C14-C20).

Mitochondria: Ceramide can accumulate in mitochondria, particularly in response to cellular

stress, where it is implicated in the regulation of apoptosis. It is thought to form channels in

the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like

cytochrome c. Ceramide synthases have also been found in mitochondria-associated

membranes (MAM) and within purified mitochondrial fractions, suggesting local synthesis is

possible.

Plasma Membrane: Ceramides are structural components of the plasma membrane and are

enriched in microdomains known as lipid rafts. Here, they play crucial roles in signal

transduction, modulating the activity of receptors and downstream signaling cascades.

Lysosomes: Degradation of complex sphingolipids by acid sphingomyelinase generates

ceramide within the lysosome.
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Ceramide trafficking from the ER to other organelles.

Data Presentation
Table 1: Acyl-CoA Specificity of Mammalian Ceramide
Synthases
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Enzyme Aliases
Acyl-CoA
Specificity

Key
Tissues/Functions

CerS1 LASS1 C18:0 Brain, skeletal muscle

CerS2 LASS2 C20:0 - C26:0
Liver, kidney, brain

(myelin)

CerS3 LASS3 C26:0 - C34:0 Skin, testes

CerS4 LASS4 C18:0 - C20:0
Heart, liver, skin,

spleen

CerS5 LASS5 C14:0 - C16:0
Lung, intestine,

various tissues

CerS6 LASS6 C14:0 - C16:0
Widespread,

implicated in cancer

Data compiled from multiple sources.

Table 2: Subcellular Localization of Key Ceramide
Metabolizing Enzymes
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Enzyme Pathway
Primary Subcellular
Localization(s)

Serine Palmitoyltransferase

(SPT)
De Novo Synthesis Endoplasmic Reticulum (ER)

Ceramide Synthases (CerS1-

6)
De Novo & Salvage

Endoplasmic Reticulum (ER),

Mitochondria-Associated

Membranes (MAM)

Dihydroceramide Desaturase

(DES1)
De Novo Synthesis Endoplasmic Reticulum (ER)

Sphingomyelin Synthase

(SMS)

Complex Sphingolipid

Synthesis

Golgi Apparatus, Plasma

Membrane

Glucosylceramide Synthase

(GCS)

Complex Sphingolipid

Synthesis
Golgi Apparatus (cis-Golgi)

Acid Sphingomyelinase

(aSMase)
Degradation Lysosomes

Neutral Sphingomyelinase

(nSMase)
Degradation/Signaling Plasma Membrane, Golgi, ER

Acid Ceramidase (aCDase) Degradation/Salvage Lysosomes

Data compiled from multiple sources.

Experimental Protocols
Protocol 1: Quantification of C14:0 Ceramide by LC-
MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for

accurate quantification of individual ceramide species from complex biological samples.

1. Sample Preparation (Lipid Extraction):

Homogenize cells or tissues in a suitable buffer.
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Add an internal standard mixture containing a known amount of a non-endogenous ceramide
(e.g., C17:0 Ceramide) to normalize for extraction efficiency and instrument variability.
Perform a biphasic lipid extraction using the Bligh and Dyer method
(chloroform:methanol:water) or a single-phase extraction with an organic solvent mixture
(e.g., ethyl acetate:isopropanol).
Collect the organic phase containing the lipids.
Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent (e.g.,
methanol or ethanol) for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

Chromatography: Inject the extracted lipids onto a reverse-phase C8 or C18 HPLC column.
Separate the lipid species using a gradient elution with mobile phases typically consisting of
water and methanol/acetonitrile containing additives like formic acid and ammonium formate
to improve ionization.
Mass Spectrometry: Analyze the column eluent using an electrospray ionization (ESI) source
coupled to a tandem mass spectrometer operating in positive ion mode.
Detection: Use

To cite this document: BenchChem. [Endogenous Sources and Subcellular Localization of
C14:0 Ceramide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2986048#endogenous-sources-and-localization-of-
c14-ceramide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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